N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide
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Overview
Description
N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol This compound is characterized by its indene structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
The synthesis of N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide can be achieved through various synthetic routes. One common method involves the cycloaddition of 1H-indene-1,2,3-trione with norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction typically employs a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand under standard reaction conditions. The reaction tolerates various functional groups, making it versatile for different synthetic applications.
Chemical Reactions Analysis
N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.
Cycloaddition: As mentioned earlier, it can participate in cycloaddition reactions with various dienophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine and nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to bind directly to proteins like NLRP3, blocking the assembly and activation of the NLRP3 inflammasome and effectively inhibiting cell pyroptosis . This highlights its potential in modulating inflammatory pathways.
Comparison with Similar Compounds
N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide can be compared with other indene derivatives such as:
1H-Indene-1,2,3-trione: Used in similar cycloaddition reactions but lacks the hydroxyl and carboximidamide groups.
2,3-Dihydro-1H-inden-1-one: Another indene derivative used in organic synthesis with different functional groups.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide |
InChI |
InChI=1S/C10H12N2O2/c11-10(12-14)8-3-1-2-7-6(8)4-5-9(7)13/h1-3,9,13-14H,4-5H2,(H2,11,12) |
InChI Key |
DZCSWIQGBIAWSF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=C(C1O)C=CC=C2/C(=N/O)/N |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2C(=NO)N |
Origin of Product |
United States |
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